![molecular formula C12H13FN2OS B2756664 N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide CAS No. 1311704-66-1](/img/structure/B2756664.png)
N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide is an organic compound that features a cyanomethyl group, a fluorophenyl group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with an appropriate alkylating agent to introduce the sulfanyl group.
Introduction of the Cyanomethyl Group: The intermediate is then reacted with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions to introduce the cyanomethyl group.
Amidation Reaction: Finally, the compound undergoes an amidation reaction with N-methylpropanamide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of new drugs. The presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug discovery programs targeting various diseases.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its unique functional groups may impart desirable properties to the final materials, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism by which N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl group might participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyanomethyl)-3-[(2-chlorophenyl)sulfanyl]-N-methylpropanamide
- N-(cyanomethyl)-3-[(2-bromophenyl)sulfanyl]-N-methylpropanamide
- N-(cyanomethyl)-3-[(2-iodophenyl)sulfanyl]-N-methylpropanamide
Uniqueness
Compared to its analogs with different halogen substitutions, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, bromo, and iodo counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-15(8-7-14)12(16)6-9-17-11-5-3-2-4-10(11)13/h2-5H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFHIPEXVWUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)
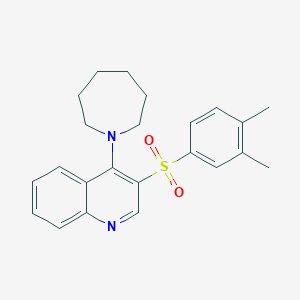
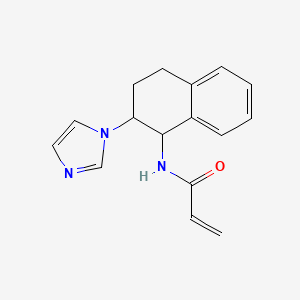
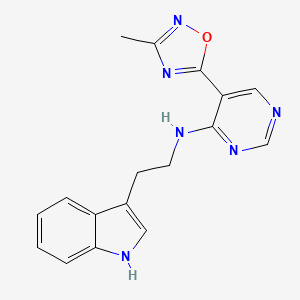
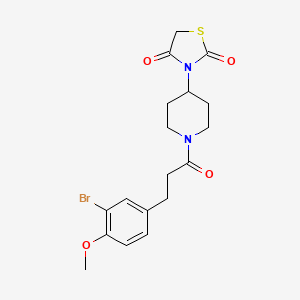
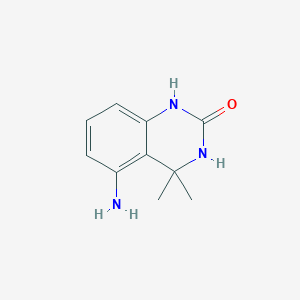
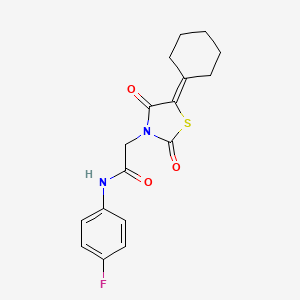
![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
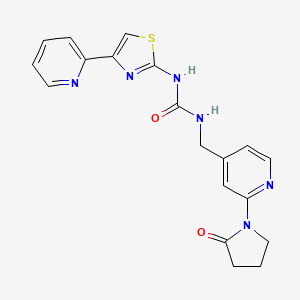
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)
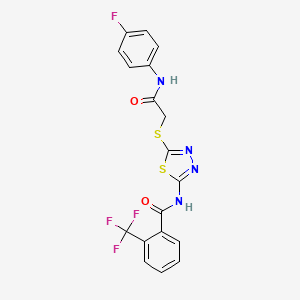
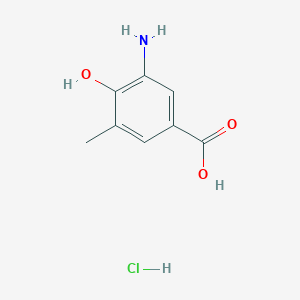
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)
